2-Methyl-3-phenyl-2H-quinoxaline
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Overview
Description
2-Methyl-3-phenyl-2H-quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C15H14N2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2H-quinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable diketone. One common method is the reaction of ortho-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Reaction Conditions:
Reagents: Ortho-phenylenediamine, benzil
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or acetic acid
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2H-quinoxaline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline N-oxides.
Reduction: Can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Halogenated or nitrated quinoxalines
Scientific Research Applications
2-Methyl-3-phenyl-2H-quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities. It is used in the development of new therapeutic agents.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The biological activity of 2-Methyl-3-phenyl-2H-quinoxaline is attributed to its ability to interact with various molecular targets. It can bind to DNA, inhibiting the replication of viruses and bacteria. Additionally, it can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
2-Methyl-3-phenyl-2H-quinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
3-Phenylquinoxalin-2(1H)-one: Contains a carbonyl group at the 2-position.
2-Phenylquinoxaline: Lacks the methyl group at the 2-position.
Uniqueness:
- The presence of both a methyl and a phenyl group in this compound provides unique steric and electronic properties, making it distinct from other quinoxaline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-3-phenyl-1,2-dihydroquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-11,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQTKGPRPAFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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